

Spectroscopic Characterization of 2-Amino-1-furan-2-yl-ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-1-furan-2-yl-ethanol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Amino-1-furan-2-yl-ethanol** (CAS 2745-22-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic data based on the analysis of its constituent functional groups: a furan ring and an amino alcohol moiety. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret the necessary data for structural elucidation and confirmation. The molecular formula of **2-Amino-1-furan-2-yl-ethanol** is $C_6H_9NO_2$, and it is noted to be a solid with a melting point of 85-87°C^{[1][2][3]}.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **2-Amino-1-furan-2-yl-ethanol**. These predictions are derived from established spectroscopic principles and data from analogous compounds containing furan and amino alcohol functionalities^{[4][5][6][7][8]}.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4	Doublet	1H	H-5 (furan)
~ 6.3	Doublet of doublets	1H	H-4 (furan)
~ 6.2	Doublet	1H	H-3 (furan)
~ 4.8	Triplet	1H	CH-OH
~ 3.0	Multiplet	2H	$\text{CH}_2\text{-NH}_2$
~ 2.5 (broad)	Singlet	3H	NH_2 , OH

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 155	C-2 (furan, C-O)
~ 142	C-5 (furan)
~ 110	C-4 (furan)
~ 107	C-3 (furan)
~ 70	CH-OH
~ 45	$\text{CH}_2\text{-NH}_2$

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3120 - 3100	Medium	C-H stretching (furan ring)
2960 - 2850	Medium	C-H stretching (aliphatic)
~ 1600	Medium	C=C stretching (furan ring)
~ 1500	Medium	C=C stretching (furan ring)
1250 - 1000	Strong	C-O stretching (alcohol and furan)
~ 880	Strong	C-H out-of-plane bending (furan ring)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
127	Molecular ion [M] ⁺
110	Loss of NH ₃
97	Loss of CH ₂ NH ₂
81	Furan-CH=OH ⁺
69	Furfuryl cation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Amino-1-furan-2-yl-ethanol**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy [9] [10]

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-1-furan-2-yl-ethanol** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
 - Transfer the solution to a clean 5 mm NMR tube.
 - Acquire ^1H NMR spectra using a 400 MHz or higher spectrometer.
 - Acquire ^{13}C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy[11][12]

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and collect the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance

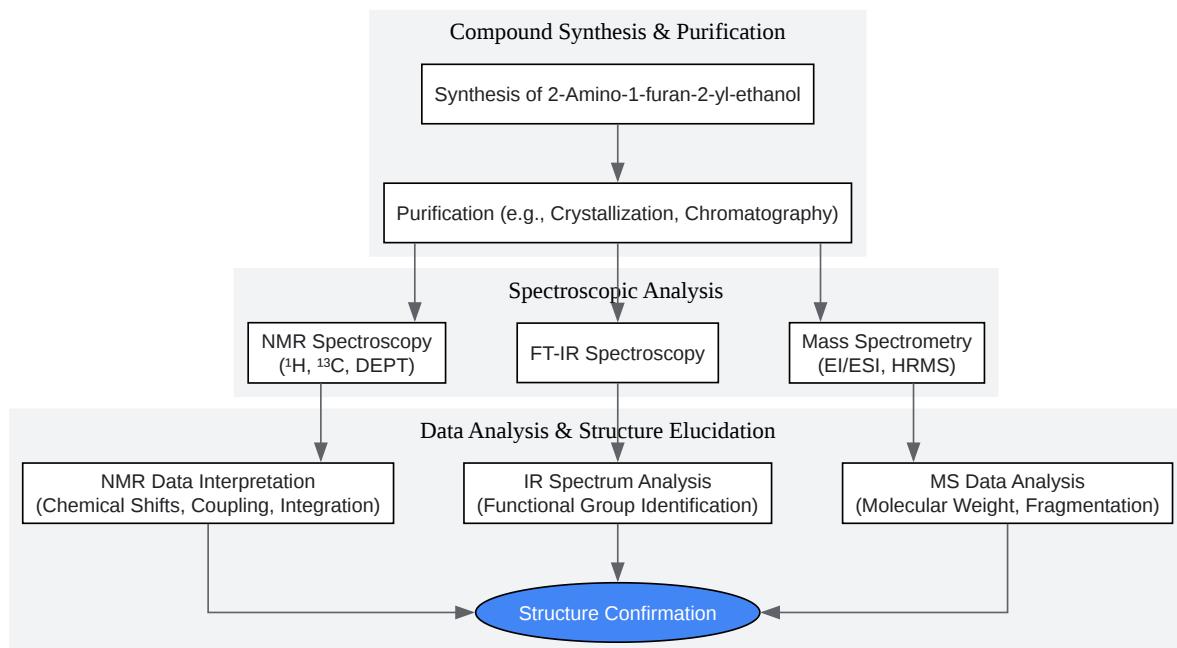
spectrum.

Mass Spectrometry (MS)[13][14][15]

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (127.14 g/mol).
 - For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized organic compound like **2-Amino-1-furan-2-yl-ethanol**.



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Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational framework for the spectroscopic characterization of **2-Amino-1-furan-2-yl-ethanol**. Researchers are encouraged to use the provided protocols and predicted data as a starting point for their experimental work, adapting methodologies as required for their specific instrumentation and research objectives.

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